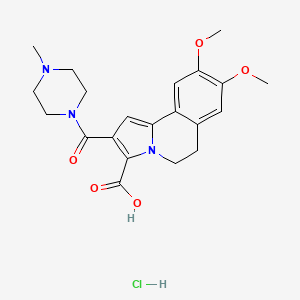
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-((4-methyl-1-piperazinyl)carbonyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-((4-methyl-1-piperazinyl)carbonyl)-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-((4-methyl-1-piperazinyl)carbonyl)-, monohydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrroloisoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of methoxy groups and the piperazinyl carbonyl moiety through substitution reactions.
Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Various substitution reactions can occur, especially involving the piperazinyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: May be used in the development of new materials or chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
相似化合物的比较
Similar Compounds
Pyrroloisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Methoxy-Substituted Heterocycles: Compounds with methoxy groups on a heterocyclic ring.
Piperazinyl Carbonyl Compounds: Molecules containing the piperazinyl carbonyl moiety.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or pharmacokinetic properties.
属性
CAS 编号 |
39731-78-7 |
|---|---|
分子式 |
C21H26ClN3O5 |
分子量 |
435.9 g/mol |
IUPAC 名称 |
8,9-dimethoxy-2-(4-methylpiperazine-1-carbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H25N3O5.ClH/c1-22-6-8-23(9-7-22)20(25)15-11-16-14-12-18(29-3)17(28-2)10-13(14)4-5-24(16)19(15)21(26)27;/h10-12H,4-9H2,1-3H3,(H,26,27);1H |
InChI 键 |
RQSUGDOYELIQBQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=C(N3CCC4=CC(=C(C=C4C3=C2)OC)OC)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


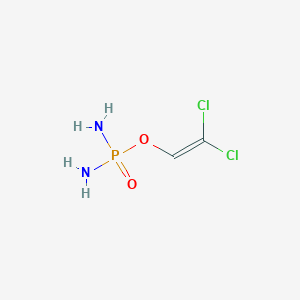
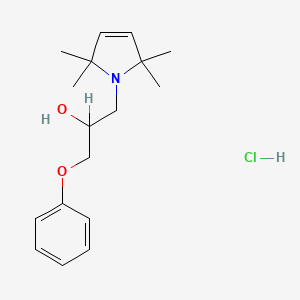
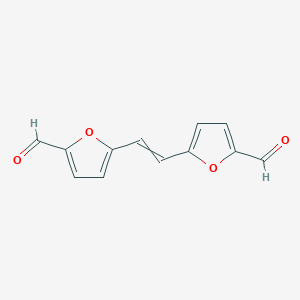

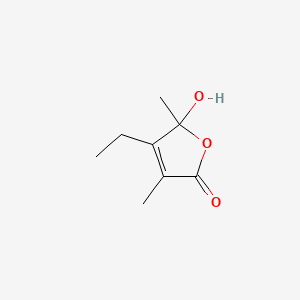
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)

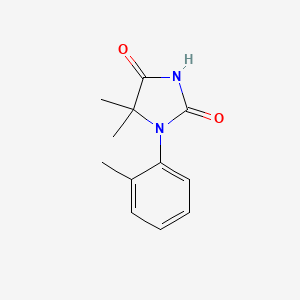
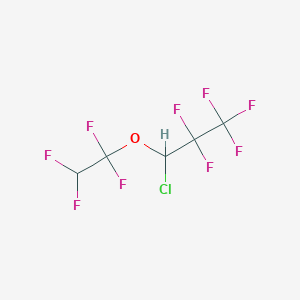

![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
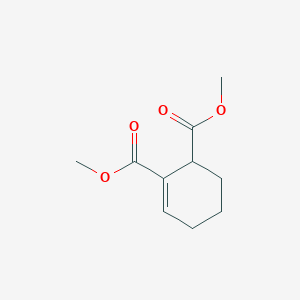
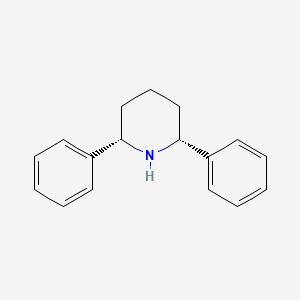
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
